An In-depth Technical Guide to 3-(Pentafluoroethyl)benzonitrile: A Novel Building Block for Advanced Drug Discovery
An In-depth Technical Guide to 3-(Pentafluoroethyl)benzonitrile: A Novel Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine and fluorinated functional groups into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated moieties, the pentafluoroethyl (-C₂F₅) group is emerging as a "super-trifluoromethyl" bioisostere, offering enhanced lipophilicity and metabolic stability compared to its trifluoromethyl (-CF₃) counterpart. This technical guide provides a comprehensive overview of 3-(pentafluoroethyl)benzonitrile, a novel chemical entity poised to be a valuable building block for the synthesis of next-generation therapeutics. While direct experimental data for this specific isomer is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust working knowledge base for researchers.
Chemical Structure and Identification
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Chemical Name: 3-(Pentafluoroethyl)benzonitrile
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Molecular Formula: C₉H₄F₅N
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Molecular Weight: 221.13 g/mol
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Chemical Structure:
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InChI: InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-4H
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SMILES: C1=CC(=CC(=C1)C(F)(F)C(F)(F)F)C#N
Physicochemical Properties: Predictions and Inferences
Direct experimental data for 3-(pentafluoroethyl)benzonitrile is not extensively reported. However, we can infer its likely properties based on its structural analogue, 4-(pentafluoroethyl)benzonitrile, and related fluorinated aromatic compounds.
| Property | Predicted/Inferred Value | Basis for Inference |
| Physical State | Solid or low-melting solid | 4-(Pentafluoroethyl)benzonitrile is a solid. |
| Boiling Point | ~200-220 °C | Extrapolated from related compounds like 3-(trifluoromethyl)benzonitrile (189 °C).[2] |
| Melting Point | Not readily predictable | Isomeric substitution can significantly impact melting point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone). | Typical for aromatic nitriles and fluorinated compounds. |
| Lipophilicity (logP) | > 3 | The pentafluoroethyl group significantly increases lipophilicity. |
Proposed Synthesis and Manufacturing
A plausible synthetic route to 3-(pentafluoroethyl)benzonitrile can be designed based on established methodologies for the pentafluoroethylation of aromatic rings and the introduction of a nitrile functionality. A potential two-step process starting from 3-bromobenzonitrile is outlined below.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(pentafluoroethyl)benzonitrile.
Detailed Experimental Protocol (Hypothetical)
Step 1: Copper-Mediated Pentafluoroethylation of 3-Bromobenzonitrile
This step is based on methodologies for the copper-mediated pentafluoroethylation of aryl halides.[3]
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Reagent Preparation: In a glovebox, to a dried Schlenk flask, add copper(I) iodide (CuI, 1.2 equivalents) and a suitable ligand such as 1,10-phenanthroline (2.4 equivalents).
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Solvent Addition: Add anhydrous DMF as the solvent.
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Pentafluoroethyl Source: Add a source of the pentafluoroethyl group, such as (pentafluoroethyl)trimethylsilane (TMSC₂F₅, 1.5 equivalents) and a fluoride source like CsF (1.5 equivalents), to generate the active Cu-C₂F₅ species in situ.
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Reactant Addition: To the stirred suspension, add 3-bromobenzonitrile (1.0 equivalent).
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Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the reaction progress by GC-MS or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature and quench with aqueous ammonia. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
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Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.
Chemical Reactivity and Derivatization Potential
The reactivity of 3-(pentafluoroethyl)benzonitrile is governed by the interplay of the electron-withdrawing nature of both the nitrile and the pentafluoroethyl groups.
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Nitrile Group Reactivity: The cyano group is a versatile functional handle that can undergo a variety of transformations:
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Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (3-(pentafluoroethyl)benzoic acid).
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Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) will yield the corresponding benzylamine (3-(pentafluoroethyl)benzylamine).
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Cycloadditions: The nitrile can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are common bioisosteres for carboxylic acids in drug design.
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Aromatic Ring Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both substituents.[4][5] Substitution, if it occurs, would be directed to the meta positions relative to both groups (positions 4, 5, and 6). Nucleophilic aromatic substitution is unlikely unless a suitable leaving group is present on the ring.
Diagram of Chemical Reactivity
Caption: Key chemical transformations of 3-(pentafluoroethyl)benzonitrile.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a reactive nitrile handle and a metabolically robust, lipophilic pentafluoroethyl group makes 3-(pentafluoroethyl)benzonitrile a highly attractive scaffold for medicinal chemistry.
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As a Pharmacophore: The benzonitrile moiety itself is present in numerous approved drugs, where the nitrile group can act as a hydrogen bond acceptor or a precursor to other functional groups.[6]
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Improving Drug Properties: The introduction of the pentafluoroethyl group can enhance a drug candidate's:
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Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.
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Lipophilicity: This can improve membrane permeability and oral bioavailability.
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Binding Affinity: The electronic effects of the -C₂F₅ group can modulate the pKa of nearby functionalities and influence interactions with protein targets.
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Hypothetical Drug Development Workflow
Caption: A potential workflow for utilizing 3-(pentafluoroethyl)benzonitrile in drug discovery.
Anticipated Spectroscopic Characterization
While experimental spectra are not available, the expected spectroscopic features can be predicted.
| Technique | Expected Features |
| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.5-8.0 ppm) corresponding to the four protons on the benzene ring. |
| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon (δ ~118 ppm), and the carbons of the pentafluoroethyl group, which will show coupling to fluorine. |
| ¹⁹F NMR | Two signals corresponding to the -CF₂- and -CF₃ groups of the pentafluoroethyl moiety. A triplet for the -CF₃ group and a quartet for the -CF₂- group are expected due to coupling. |
| IR Spectroscopy | A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch. Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 221. Fragmentation would likely involve the loss of the pentafluoroethyl group. |
Safety and Handling
The safety profile of 3-(pentafluoroethyl)benzonitrile is expected to be similar to its 4-isomer and other related fluorinated benzonitriles.
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GHS Hazard Statements: Based on 4-(pentafluoroethyl)benzonitrile, the following are likely:
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H302: Harmful if swallowed.
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H319: Causes serious eye irritation.
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GHS Pictograms:
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! (Exclamation Mark)
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/ eye protection/ face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. A respirator may be necessary for handling large quantities or in case of insufficient ventilation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
3-(Pentafluoroethyl)benzonitrile represents a promising, albeit under-explored, building block for the fields of drug discovery and materials science. Its unique combination of a versatile nitrile functional group and the robust, lipophilic pentafluoroethyl moiety offers a valuable scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. While further research is needed to fully characterize this compound and develop efficient, scalable synthetic routes, the foundational chemical principles and data from related analogues presented in this guide provide a strong starting point for its application in advanced research and development programs.
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